![molecular formula C13H14N2O B2629317 5-Benzyl-2,6-dimethylpyrimidin-4-ol CAS No. 431909-87-4](/img/structure/B2629317.png)
5-Benzyl-2,6-dimethylpyrimidin-4-ol
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Description
5-Benzyl-2,6-dimethylpyrimidin-4-ol is a chemical compound with the molecular formula C13H14N2O . It has an average mass of 214.263 Da and a monoisotopic mass of 214.110611 Da .
Molecular Structure Analysis
The molecular structure of 5-Benzyl-2,6-dimethylpyrimidin-4-ol consists of a pyrimidine ring which is benzylated at the 5-position and methylated at the 2 and 6 positions .Chemical Reactions Analysis
While specific chemical reactions involving 5-Benzyl-2,6-dimethylpyrimidin-4-ol are not available, pyrimidines are known to be involved in a variety of chemical reactions. For instance, some pyrimidine derivatives have been found to suppress NO generation .Physical And Chemical Properties Analysis
5-Benzyl-2,6-dimethylpyrimidin-4-ol has a molecular weight of 214.26 g/mol . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the current resources.Future Directions
While specific future directions for 5-Benzyl-2,6-dimethylpyrimidin-4-ol are not available, research in the field of pyrimidines is active and ongoing. Pyrimidines have been found to exhibit a wide range of biological activities and continue to be a subject of interest in the development of new therapeutic agents .
properties
IUPAC Name |
5-benzyl-2,4-dimethyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-12(13(16)15-10(2)14-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKUGUJBUZFHDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-2,6-dimethylpyrimidin-4-ol |
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